molecular formula C9H6F6OS B8376598 Benzenethiol, 4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)-

Benzenethiol, 4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)-

Cat. No.: B8376598
M. Wt: 276.20 g/mol
InChI Key: IKEZYFNZQYNPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenethiol, 4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H6F6OS and its molecular weight is 276.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenethiol, 4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenethiol, 4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6F6OS

Molecular Weight

276.20 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C9H6F6OS/c10-8(11,12)4-16-5-1-2-7(17)6(3-5)9(13,14)15/h1-3,17H,4H2

InChI Key

IKEZYFNZQYNPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(F)(F)F)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2,2,2-Trifluoro-ethoxy)-2-trifluoromethyl-1-tritylsulfanyl-benzene (100 g, 193 mmol) was dissolved in dichloromethane (600 mL) and trifluoroacetic acid (44.9 g, 386 mmol) was added at room temperature, followed by a solution of triethylsilane (24.9 g, 214 mmol) in dichloromethane (75 mL) at 18° C. (ice bath cooling). The yellow mixture was stirred for 3 h at room temperature. Water (600 mL) was then added and dichloromethane was distilled off in vacuo under vigorous stirring. Tert-butyl-methylether (600 mL) was added and the resulting biphasic mixture was basified by addition of a concentrated aqueous sodium hydroxide solution (32% m/m, 54 mL, 583 mmol) to pH 12. Phases were separated, the aqueous layer was extracted with tert-butyl-methylether (400 mL), acidified by addition of hydrochloric acid (25% m/m in water, 35 mL, 268 mmol) to pH 3, and extracted with tert-butyl-methylether (600 mL). The organic extract was washed with a solution of sodium hydrogencarbonate (16.1 g, 193 mmol) in water (500 mL), and water (500 mL) and concentrated in vacuo to afford the title compound as a light yellow liquid (49.7 g, 90%). MS (ESI & APCI, neg): m/z=275.0 [M−H]+. 1H NMR (CDCl3, 600 MHz): δ3.66 (q, J=2.5 Hz, 1H), 4.36 (q, J=8.0 Hz, 2H), 6.99 (dd, J=2.9 Hz, 8.6 Hz, 1H), 7.23 (d, J=2.8 Hz, 1H), 7.39 (d, J=8.6 Hz, 1H).
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
4-(2,2,2-Trifluoro-ethoxy)-2-trifluoromethyl-1-tritylsulfanyl-benzene
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
44.9 g
Type
reactant
Reaction Step Three
Quantity
24.9 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
54 mL
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
reactant
Reaction Step Six
Quantity
16.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven
Yield
90%

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